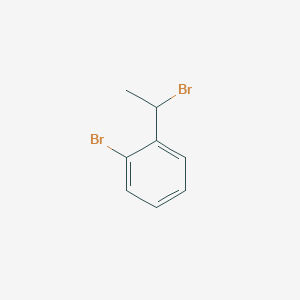

1-Bromo-2-(1-bromoethyl)benzene

Description

Contextualization of Dibrominated Alkylbenzenes in Modern Organic Chemistry

Dibrominated alkylbenzenes are a subclass of dibrominated aromatic compounds that also possess an alkyl group attached to the benzene (B151609) ring. The presence of bromine atoms on the aromatic ring and potentially on the alkyl side chain provides multiple reaction sites within the same molecule. This dual reactivity makes them highly valuable in the construction of complex molecular architectures.

The bromine atoms can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. sigmaaldrich.commasterorganicchemistry.com These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. Furthermore, a bromine atom on an alkyl side-chain, particularly at the benzylic position (the carbon atom directly attached to the benzene ring), is highly susceptible to nucleophilic substitution and elimination reactions. sigmaaldrich.com This reactivity is enhanced due to the stability of the intermediate benzylic carbocation or radical that can be formed. biointerfaceresearch.comyoutube.com

The specific positioning of the bromo substituents on the benzene ring and the alkyl chain dictates the potential for intramolecular reactions, leading to the formation of new ring systems. This strategic placement of reactive sites allows for the synthesis of a diverse range of polycyclic and heterocyclic compounds, which are often scaffolds for pharmaceuticals and materials science applications. libretexts.org

Strategic Importance of 1-Bromo-2-(1-bromoethyl)benzene as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₈H₈Br₂, is a prime example of a strategically important dibrominated alkylbenzene. nih.gov Its structure is characterized by a bromine atom on the benzene ring and another at the benzylic position of an ethyl group. The ortho-relationship (positions 1 and 2 on the benzene ring) of the bromo and bromoethyl groups is particularly significant.

The primary synthetic route to this compound would logically involve the benzylic bromination of 1-bromo-2-ethylbenzene (B162476). This reaction is typically achieved using N-bromosuccinimide (NBS) with a radical initiator, which selectively introduces a bromine atom at the benzylic position due to the resonance stabilization of the resulting benzylic radical. biointerfaceresearch.comyoutube.com

The strategic importance of this compound stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is more reactive towards nucleophilic substitution than the aryl bromide. This allows for selective functionalization at the ethyl side chain while leaving the bromine on the aromatic ring available for subsequent transformations, such as cross-coupling reactions.

Furthermore, the ortho-positioning of the two reactive centers makes this compound an ideal precursor for intramolecular cyclization reactions. masterorganicchemistry.com By treating the compound with a strong base, an elimination reaction can be induced at the bromoethyl group to form a vinyl group, or a nucleophilic substitution can be carried out. Subsequent intramolecular reactions, such as a Heck reaction or a Friedel-Crafts alkylation, can then be employed to form a new five-membered ring, leading to the synthesis of substituted indane derivatives. masterorganicchemistry.combeilstein-journals.org Indanes are a common structural motif in biologically active molecules and natural products. beilstein-journals.orgontosight.ai

The ability to perform selective, stepwise reactions at two different sites, coupled with the potential for intramolecular ring formation, underscores the versatility and strategic value of this compound as an intermediate in the synthesis of complex organic molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₈Br₂ nih.gov |

| Molecular Weight | 263.96 g/mol nih.gov |

| CAS Number | 62384-31-0 nih.gov |

| Canonical SMILES | CC(C1=CC=CC=C1Br)Br nih.gov |

| InChIKey | KXXZULOWQUGDMR-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(1-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZULOWQUGDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493201 | |

| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62384-31-0 | |

| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(1-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Bromo 2 1 Bromoethyl Benzene

Direct Halogenation Strategies on Aromatic Substrates

Direct halogenation of an aromatic substrate is a fundamental approach to introducing bromine onto the benzene (B151609) ring. However, achieving the specific substitution pattern of 1-Bromo-2-(1-bromoethyl)benzene through this method is contingent on the directing effects of the substituents already present on the benzene ring.

Regioselective Bromination of (1-Bromoethyl)benzene (B1216412) Precursors

The synthesis of this compound can be envisioned through the direct bromination of a (1-bromoethyl)benzene precursor. In this scenario, the regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the existing bromo and ethyl groups. The bromine atom is a deactivating, ortho-, para- directing group, while the ethyl group is an activating, ortho-, para- directing group. When both are present, their combined influence determines the position of the incoming electrophile.

In the case of a precursor like 1-bromo-2-ethylbenzene (B162476), the ethyl group strongly activates the ortho and para positions to electrophilic attack. The bromine atom, being a deactivating group, will also direct incoming electrophiles to its ortho and para positions, albeit at a slower rate compared to an unsubstituted benzene ring. The interplay between the activating ethyl group and the deactivating but directing bromo group will influence the final product distribution. Theoretical analysis and experimental evidence suggest that in such substituted benzenes, the position of bromination is often a result of a combination of electronic and steric factors. nih.govresearchgate.netresearchgate.netrsc.org

Influence of Catalysis and Reaction Conditions on Product Distribution

The choice of catalyst and reaction conditions plays a pivotal role in controlling the product distribution during electrophilic aromatic bromination. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly employed to polarize the bromine molecule, generating a more potent electrophile. vaia.com The reaction temperature can also affect the selectivity, with lower temperatures generally favoring the thermodynamically more stable para isomer over the ortho isomer due to steric hindrance. nih.gov

For the bromination of a substituted benzene, the solvent system can also influence the regioselectivity. Polar solvents may stabilize the intermediate carbocation (arenium ion) differently than nonpolar solvents, potentially altering the ratio of ortho, meta, and para products. rsc.org Furthermore, the use of specific brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can offer different selectivity profiles compared to molecular bromine. nih.gov

Functionalization Approaches from Related Benzene Derivatives

An alternative and often more controlled route to this compound involves the functionalization of pre-existing benzene derivatives. This can be achieved through methods such as ring-opening of cyclic systems or side-chain halogenation.

Formation via Ring-Opening and Halogenation of Cyclic Systems (e.g., Benzocyclobutenes)

The synthesis of halogenated benzene derivatives can be accomplished through the ring-opening of strained cyclic systems like benzocyclobutenes. The synthesis of bromo-derivatives of benzocyclobutene has been reported, which can serve as precursors. wikipedia.org For instance, the bromination of benzocyclobutene can lead to the formation of 4-bromobenzocyclobutene. researchgate.net Subsequent manipulation of the cyclobutene (B1205218) ring, potentially through a ring-opening reaction under specific conditions, could theoretically lead to the formation of a bromoethyl side chain. While not a direct route to this compound, this approach highlights the utility of strained ring systems in the synthesis of functionalized aromatic compounds.

Side-Chain Bromination of Alkyl-Substituted Bromobenzenes

A more direct and widely utilized method for the synthesis of this compound is the side-chain bromination of 1-bromo-2-ethylbenzene. This reaction, known as benzylic bromination, selectively introduces a bromine atom at the carbon adjacent to the aromatic ring. commonorganicchemistry.comlibretexts.orglibretexts.org

The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. wikipedia.orgcommonorganicchemistry.comlibretexts.org The reaction proceeds via a free radical mechanism. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

The general mechanism involves the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in molecular bromine to generate bromine radicals. commonorganicchemistry.comdoubtnut.com

Propagation: A bromine radical abstracts a benzylic hydrogen from 1-bromo-2-ethylbenzene to form a resonance-stabilized benzylic radical and hydrogen bromide. This radical then reacts with a bromine source (Br₂ or NBS) to yield this compound and a new bromine radical. doubtnut.com

Termination: Combination of any two radical species.

Below is a table summarizing typical conditions for benzylic bromination:

| Starting Material | Reagent | Initiator/Conditions | Solvent | Product |

| 1-Bromo-2-ethylbenzene | N-Bromosuccinimide (NBS) | AIBN, heat | Carbon tetrachloride (CCl₄) | This compound |

| 1-Bromo-2-ethylbenzene | Bromine (Br₂) | Light (hν) | - | This compound |

Advanced Catalytic Systems for Carbon-Bromine Bond Formation

Recent advancements in catalysis have provided more efficient and selective methods for the formation of carbon-bromine bonds, including those at the benzylic position. These systems often offer milder reaction conditions and improved yields compared to traditional methods.

Lewis acid catalysis has emerged as a powerful tool for benzylic bromination. nih.govresearchgate.netnih.gov For instance, zirconium(IV) chloride has been shown to effectively catalyze the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. nih.govnih.gov This catalytic system is believed to proceed through a radical pathway, facilitated by the Lewis acid. nih.gov

Photocatalysis using visible light represents another modern approach to C-H bond functionalization. While specific examples for the direct synthesis of this compound are not extensively documented, visible-light-driven bromination of C(sp³)–H bonds has been reported for other systems and holds promise for this transformation. These methods often feature high site selectivity and can be performed under catalyst- and solvent-free conditions.

The following table provides examples of advanced catalytic systems for bromination:

| Substrate Type | Catalytic System | Brominating Agent | Key Features |

| Aromatic Side Chains | Zirconium(IV) chloride (Lewis Acid) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Mild conditions, high catalytic activity. nih.govnih.gov |

| Benzylic C-H bonds | Triphenylphosphine selenide (B1212193) (Lewis Base) | N-Bromosuccinimide (NBS) | Activates a radical mechanism, compatible with various functional groups. researchgate.net |

Palladium-Catalyzed Synthetic Routes to Dibrominated Aromatics

The synthesis of dibrominated aromatic compounds like this compound can be approached through palladium-catalyzed C-H bond activation. This method allows for the direct introduction of bromine atoms onto an aromatic ring with high regioselectivity, often guided by a directing group already present on the substrate. While a direct, one-step palladium-catalyzed synthesis for this compound is not prominently documented, the principles of directed C-H functionalization provide a clear pathway.

Palladium catalysis is a powerful tool for C-H halogenation, enabling the ortho-bromination of various substituted arenes. rsc.orgacs.org The general mechanism involves the coordination of a palladium(II) catalyst to a directing group on the aromatic substrate. This coordination facilitates the cleavage of a specific C-H bond, typically at the ortho position, to form a palladacycle intermediate. This intermediate then reacts with a brominating agent, leading to the formation of the C-Br bond and regeneration of the palladium(II) catalyst. rsc.org

Various directing groups can be utilized to guide the bromination to the desired position. For instance, amides, nitriles, and other nitrogen-containing functional groups have been successfully employed to direct ortho-halogenation. rsc.orgacs.orgnih.gov A plausible strategy for synthesizing the target molecule's precursor, 1-bromo-2-ethylbenzene, could involve a palladium-catalyzed ortho-bromination of a directed ethylbenzene (B125841) derivative, followed by removal or modification of the directing group.

Research has demonstrated the viability of using various palladium catalysts and ligands to achieve high yields and selectivity. The choice of catalyst, ligand, oxidant, and solvent is crucial for the success of these reactions. rsc.orgacs.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Ortho-Halogenation of Aromatic Compounds

| Directing Group | Catalyst | Brominating Agent | Solvent | Yield (%) | Reference |

| Arylacetamide | Pd(OAc)₂ | NBS | t-AmylOH | Up to 94% | rsc.org |

| Arylnitrile | Pd(OAc)₂ | NBS | DCE | Up to 95% | acs.orgorganic-chemistry.org |

| 2-Phenylpyridine | Pd(OAc)₂ | NBS | AcOH | ~40% (mono-ortho) | nih.gov |

NBS: N-Bromosuccinimide, DCE: 1,2-Dichloroethane, AcOH: Acetic Acid

Emerging Oxidative and Radical Bromination Techniques

The introduction of the second bromine atom onto the ethyl side chain of 1-bromo-2-ethylbenzene is typically achieved through a radical bromination reaction. This benzylic bromination is highly selective due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). libretexts.orgwikipedia.org The reaction proceeds via a radical chain mechanism. youtube.com Light or a chemical initiator generates a small number of bromine radicals from NBS. A bromine radical then abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the desired this compound and a new bromine radical, which continues the chain reaction. chemistrysteps.comyoutube.com

The selectivity for the benzylic position over the terminal methyl group or the aromatic ring is a key feature of this reaction. The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds in the molecule, and the radical formed at this position is stabilized by the adjacent benzene ring. libretexts.orgmasterorganicchemistry.compearson.com

Table 2: Reagents for Radical Benzylic Bromination

| Reagent | Initiator | Solvent | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | CCl₄ (traditional), Benzene, etc. | Provides a low, steady concentration of Br₂, minimizing side reactions. High selectivity for benzylic position. | libretexts.orgwikipedia.orgvaia.comgoogle.com |

| Bromine (Br₂) | Light (hν) or Heat | Nonpolar solvent | Can also be used, but NBS is often preferred to avoid addition reactions to the aromatic ring. | youtube.compearson.com |

The synthesis of the necessary precursor, 1-bromo-2-ethylbenzene, can be accomplished through electrophilic aromatic substitution of ethylbenzene. vedantu.comnist.gov Reacting ethylbenzene with bromine in the presence of a Lewis acid catalyst like FeBr₃ results in a mixture of ortho- and para-bromoethylbenzene, from which the ortho isomer can be separated. vedantu.com

Emerging oxidative bromination techniques offer alternative, often greener, methods for the aromatic bromination step. These methods can avoid the use of molecular bromine. For example, systems using ammonium (B1175870) bromide (NH₄Br) as the bromine source and an oxidant like Oxone have been developed for the regioselective bromination of activated aromatic compounds. researchgate.net Additionally, electrochemical methods for palladium-catalyzed C-H bromination using NH₄Br as the bromine source are being explored, which avoid the need for chemical oxidants altogether. nih.gov These modern approaches could provide more environmentally friendly routes to the 1-bromo-2-ethylbenzene intermediate.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 1 Bromoethyl Benzene

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions involving the benzylic bromine atom are prominent for 1-Bromo-2-(1-bromoethyl)benzene. These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) mechanisms, depending on the reaction conditions. brainly.com

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. brainly.com In the case of this compound, the rate-determining step is the cleavage of the C-Br bond at the benzylic position to form a secondary benzylic carbocation.

The stability of this carbocation is a critical factor in determining the feasibility of the SN1 pathway. The carbocation is stabilized by resonance, with the positive charge delocalized over the adjacent benzene (B151609) ring. However, the presence of the ortho-bromo substituent introduces competing electronic effects. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which would destabilize the adjacent positive charge of the carbocation. Conversely, the lone pairs on the bromine atom can be donated to the benzene ring through a resonance effect (+R), which would help to delocalize and stabilize the positive charge. For halogens, the inductive effect generally outweighs the resonance effect in influencing the reactivity of the ring itself, but the resonance effect can still play a role in stabilizing intermediates.

The planarity of the carbocation intermediate means that the incoming nucleophile can attack from either face, which would lead to a racemic mixture if the starting material were chiral. nih.gov

Table 1: Factors Influencing the SN1 Pathway for this compound

| Factor | Influence on SN1 Reactivity | Rationale |

| Substrate Structure | Favorable | Formation of a resonance-stabilized secondary benzylic carbocation. |

| Ortho-Bromo Group | Potentially Unfavorable | The electron-withdrawing inductive effect of bromine can destabilize the adjacent carbocation. |

| Solvent | Favored by Polar Protic Solvents | Solvents like water or alcohols can stabilize both the carbocation intermediate and the bromide leaving group through solvation. |

| Nucleophile | Favored by Weak Nucleophiles | Since the nucleophile does not participate in the rate-determining step, its strength is less critical. Weak nucleophiles favor SN1 over SN2. |

The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. brainly.com This mechanism is characterized by a backside attack of the nucleophile, which leads to an inversion of stereochemistry at the reaction center. pharmaguideline.com If the reaction were to start with a single enantiomer of this compound, the SN2 product would be the opposite enantiomer.

A significant factor for the SN2 pathway in this compound is the steric hindrance around the benzylic carbon. The presence of the bulky ortho-bromo substituent on the benzene ring can impede the approach of the nucleophile to the backside of the C-Br bond. This steric hindrance is expected to decrease the rate of the SN2 reaction compared to a less substituted analogue like (1-bromoethyl)benzene (B1216412).

The competition between SN1 and SN2 pathways for this compound is dictated by a balance of steric and electronic factors, as well as the reaction conditions.

Electronic Factors : The electron-withdrawing inductive effect of the ortho-bromo group destabilizes the carbocation intermediate, potentially disfavoring the SN1 pathway. This effect is a key differentiator from the reactivity of (1-bromoethyl)benzene.

Steric Factors : The steric bulk of the ortho-bromo group hinders the backside attack required for an SN2 reaction, thus disfavoring this pathway. youtube.com

The regioselectivity of substitution is unambiguous in this case, as the reaction occurs at the benzylic carbon bearing the bromine atom. The stereoselectivity, however, is mechanism-dependent. An SN1 reaction would lead to racemization, while an SN2 reaction would proceed with inversion of configuration.

Elimination Reaction Pathways

In the presence of a base, this compound can undergo elimination reactions to form an alkene.

The bimolecular elimination (E2) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. chemistrysteps.com For this compound, the β-hydrogens are located on the methyl group of the ethyl side chain.

The E2 mechanism has a stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation. This allows for the smooth overlap of the developing p-orbitals to form the new π-bond. The product of E2 elimination would be 1-bromo-2-vinylbenzene.

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemistrysteps.com Strong, sterically hindered bases are often used to promote E2 elimination over competing substitution reactions. youtube.comstackexchange.com The use of a bulky base, such as potassium tert-butoxide, would favor the abstraction of the more accessible β-hydrogens on the primary methyl group. chemistrysteps.comlibretexts.org

A central aspect of the reactivity of this compound is the competition between nucleophilic substitution (SN1/SN2) and elimination (E2) pathways. The outcome of the reaction is highly dependent on the reaction conditions.

Nature of the Nucleophile/Base : Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, ethoxide) can lead to a mixture of SN2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 pathway. khanacademy.org Weak nucleophiles that are also weak bases (e.g., water, acetic acid) will favor the SN1 pathway, potentially with some competing E1 elimination.

Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, which is entropically favored.

Solvent : Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) are necessary for SN1 reactions due to their ability to stabilize the carbocation intermediate.

Table 2: Predicted Reaction Pathways for this compound under Various Conditions

| Reagent/Condition | Nucleophile/Base Strength | Steric Hindrance | Predicted Major Pathway | Expected Product(s) |

| CH3OH, heat | Weak Nucleophile/Weak Base | Low | SN1 (with some E1) | 1-Bromo-2-(1-methoxyethyl)benzene and 1-bromo-2-vinylbenzene |

| NaI in Acetone | Strong Nucleophile/Weak Base | Low | SN2 | 1-Bromo-2-(1-iodoethyl)benzene |

| NaOCH2CH3 in Ethanol | Strong Nucleophile/Strong Base | Low | SN2 and E2 | Mixture of 1-bromo-2-(1-ethoxyethyl)benzene and 1-bromo-2-vinylbenzene |

| KOC(CH3)3 in t-BuOH | Weak Nucleophile/Strong Base | High | E2 | 1-Bromo-2-vinylbenzene |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The benzene ring in this compound is subject to attack by electrophiles, with the regiochemical outcome—the position of substitution—being governed by the directing effects of the two existing substituents: the bromine atom and the 1-bromoethyl group.

The position of a new substituent on the benzene ring is determined by the cumulative electronic effects of the groups already present. In the case of this compound, we must consider the influence of both the bromo group and the 1-bromoethyl side chain.

Bromo Group: Halogens, such as bromine, are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and therefore less reactive than benzene itself. However, they are ortho-, para-directors. This is because the halogen can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions.

1-Bromoethyl Group: This substituent can be analyzed by considering its primary component, the ethyl group attached to the ring. Alkyl groups are activating and ortho-, para-directors. They activate the ring through an electron-donating inductive effect, which enriches the electron density of the benzene ring and stabilizes the arenium ion intermediate. The bromine atom on the benzylic carbon of the ethyl side chain exerts an electron-withdrawing inductive effect, which may slightly diminish the activating nature of the alkyl group, but the primary directing influence remains ortho and para.

The combined directing effects of these two groups, positioned ortho to each other at C1 (bromo) and C2 (1-bromoethyl), determine the likely sites of electrophilic attack.

The bromo group at C1 directs incoming electrophiles to its ortho position (C6) and its para position (C4).

The 1-bromoethyl group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Steric hindrance is also a critical factor. The 1-bromoethyl group is sterically bulky, which will likely hinder attack at the adjacent C3 and C6 positions. Therefore, substitution is most favored at the less sterically hindered C4 and C5 positions.

| Position | Influence from C1-Bromo Group | Influence from C2-(1-Bromoethyl) Group | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta | Ortho (Activating) | High | Possible, but hindered |

| C4 | Para (Activating) | Meta | Low | Favored |

| C5 | Meta | Para (Activating) | Low | Favored |

| C6 | Ortho (Activating) | Meta | Very High | Unlikely |

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond and a benzylic C(sp³)–Br bond. This structural feature allows for differential reactivity in metal-catalyzed cross-coupling reactions, presenting opportunities for selective functionalization. The benzylic bromide is generally more reactive toward oxidative addition in many catalytic cycles, but selectivity can be tuned by the choice of catalyst, ligands, and reaction conditions. Some iron-catalyzed systems, for instance, have been shown to selectively activate benzylic bromides while leaving aryl halides untouched. acs.org

These palladium- or nickel-catalyzed reactions are cornerstone methods for forming new carbon-carbon bonds. The applicability of each to this compound depends on the nature of the organometallic reagent and the potential for selective reaction at either the aryl or benzylic position.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.orgnih.gov It is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Coupling could potentially occur at either bromide position, with selectivity being a key challenge.

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent. wikipedia.orgopenochem.org Stille couplings are highly versatile and can form C(sp³)–C(sp²) bonds using benzylic stannanes. openochem.org The reaction is often stereospecific and tolerates a broad scope of electrophiles, including aryl bromides. rsc.org

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is highly effective for C(sp³)–C(sp²) bond formation. nih.gov Recent advances have led to efficient catalyst systems for coupling secondary alkylzinc halides with aryl bromides, suppressing undesired side reactions like β-hydride elimination. nih.gov

Kumada Coupling: This was one of the first reported cross-coupling methods and uses a Grignard reagent (organomagnesium). organic-chemistry.orgwikipedia.org While powerful, the high reactivity of Grignard reagents limits the reaction's functional group tolerance compared to other methods. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent (R-M) | Key Advantages | Potential Challenges with Substrate |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | High functional group tolerance, mild conditions, low toxicity of reagents. nih.gov | Achieving selectivity between the aryl and benzylic C-Br bonds. |

| Stille | Organostannane (R-SnR'₃) | Air and moisture stable reagents, excellent functional group tolerance. wikipedia.orgopenochem.org | Toxicity of tin compounds, achieving selective transfer. wikipedia.org |

| Negishi | Organozinc (R-ZnX) | High reactivity and functional group tolerance. uh.edu | Reagents are moisture/air sensitive, selectivity required. |

| Kumada | Grignard Reagent (R-MgX) | High reactivity of nucleophile, readily available reagents. organic-chemistry.org | Low functional group tolerance, potential for side reactions. organic-chemistry.org |

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other fine chemicals. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are prominent in this area.

Palladium-Catalyzed C-N Coupling: This reaction allows for the formation of aryl amines from aryl halides. For this compound, the reaction would be expected to occur selectively at the more robust aryl C–Br bond under standard Buchwald-Hartwig conditions. The benzylic C–Br bond, being more susceptible to direct nucleophilic substitution (SN2) by the amine, represents a potential competing pathway that would need to be suppressed through careful selection of the palladium catalyst, ligand, and base. The development of specialized ligands has been key to achieving high selectivity and efficiency for a broad range of aryl halides and amines. acs.org

Michael Addition Mechanisms: While not a direct coupling with the bromide, palladium catalysis can facilitate reactions that result in a Michael addition. A plausible pathway involves a Heck-type reaction where the aryl C–Br bond couples with an α,β-unsaturated carbonyl compound. The resulting product is a larger conjugated system that can then act as a Michael acceptor for subsequent nucleophilic attack. Alternatively, an organopalladium intermediate, formed by oxidative addition into either C-Br bond, could potentially be involved in a catalytic cycle that generates a nucleophile capable of undergoing a 1,4-conjugate (Michael) addition to an activated alkene.

Redox Transformations

The selective reduction of carbon-bromine bonds offers a pathway to dehalogenated or partially dehalogenated products, which can be valuable synthetic intermediates.

The differing chemical environments of the aryl and benzylic C–Br bonds in this compound allow for selective reduction under specific conditions.

Reduction of the Benzylic C–Br Bond: The benzylic C–Br bond is more susceptible to hydrogenolysis. Methods for this transformation include catalytic hydrogenation using transition metal catalysts like rhodium. rsc.org Additionally, reducing agents such as sodium borohydride in the presence of a catalyst or systems like phosphorous acid (H₃PO₃) with a catalytic amount of iodine have been shown to be effective for the dehalogenation of benzylic halides, while being unreactive toward aryl bromides. rsc.org

Reduction of the Aryl C–Br Bond: The aryl C–Br bond is stronger and generally requires more forcing conditions for reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a standard method for aryl dehalogenation. researchgate.net It has been demonstrated that aryl bromides can be selectively reduced in the presence of various other functional groups. researchgate.net Achieving selectivity for the aryl C-Br bond while leaving the more labile benzylic C-Br bond intact would be a significant synthetic challenge, likely requiring specialized catalyst systems or protecting group strategies. Some organic photoredox catalysts have shown the ability to selectively activate C-Br bonds over C-Cl bonds based on their reduction potentials, suggesting a potential avenue for tunable, selective dehalogenation. researchgate.net

| Reduction Method | Typical Reagents | Likely Selectivity for this compound |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., NEt₃) | Likely reduces both C-Br bonds; may be selective for aryl C-Br under specific conditions. researchgate.net |

| Homogeneous Hydrogenolysis | H₂, RhCl₃py₃-NaBH₄ in DMF | Effective for benzylic and aryl halides. rsc.org |

| Hydride Reductants | NaBH₄, LiAlH₄ | More likely to reduce the benzylic C-Br bond via an SN2-type mechanism. |

| Phosphorous Acid System | H₃PO₃ / I₂ | Reported to be selective for benzylic halides over aryl halides. rsc.org |

Oxidative Pathways Leading to Functionalized Products

The chemical reactivity of the benzylic bromide in this compound makes it a versatile precursor for the synthesis of various functionalized aromatic compounds through oxidative pathways. While specific research detailing the oxidation of this particular molecule is not extensively documented in publicly available literature, established principles of organic chemistry and known reactions of analogous benzylic halides allow for the prediction of several plausible oxidative transformations. These pathways primarily focus on the conversion of the bromoethyl group into carbonyl functionalities, such as aldehydes and ketones, which are valuable intermediates in organic synthesis.

One of the most pertinent and well-established methods for the mild oxidation of a benzylic bromide to an aldehyde is the Kornblum oxidation. wikipedia.org This reaction typically utilizes dimethyl sulfoxide (DMSO) as the oxidant and a base, such as triethylamine, to facilitate the elimination step. wikipedia.org The mechanism involves the initial displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the benzylic carbon by the base leads to the formation of the corresponding aldehyde, dimethyl sulfide, and a triethylammonium salt. wikipedia.org

For this compound, the Kornblum oxidation is expected to selectively oxidize the benzylic bromide of the ethyl chain, leaving the aryl bromide intact. This would yield 2-(1-bromoethyl)benzaldehyde, a functionalized aromatic aldehyde with potential applications in further synthetic elaborations.

| Reaction | Reactant | Reagents | Expected Product | General Conditions |

| Kornblum Oxidation | This compound | 1. Dimethyl sulfoxide (DMSO) 2. Triethylamine (Et3N) | 2-(1-Bromoethyl)benzaldehyde | Elevated temperatures, inert atmosphere |

Beyond the formation of aldehydes, other oxidative pathways can be envisaged for this compound, leading to ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions employed. The presence of a hydrogen atom at the benzylic position is a key structural feature that allows for these oxidative transformations.

For instance, the use of other oxidizing agents, potentially in aqueous or mixed solvent systems, could lead to the formation of the corresponding ketone, 1-(2-bromophenyl)ethanone. This transformation would involve the oxidation of the secondary benzylic position. While specific reagents for this direct conversion from the benzylic bromide are not readily found for this substrate, multi-step sequences involving hydrolysis to the corresponding alcohol followed by oxidation are a common synthetic strategy.

The hydrolysis of the benzylic bromide would yield 1-(2-bromophenyl)ethanol. This alcohol could then be oxidized to 1-(2-bromophenyl)ethanone using a variety of common oxidizing agents, such as pyridinium chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations.

| Reaction Step | Reactant | Reagents | Intermediate/Product |

| Hydrolysis | This compound | Water, Acetone (co-solvent) | 1-(2-Bromophenyl)ethanol |

| Oxidation | 1-(2-Bromophenyl)ethanol | Pyridinium chlorochromate (PCC) | 1-(2-Bromophenyl)ethanone |

It is important to note that the reactivity of the substrate and the specific conditions chosen would be critical in determining the product distribution. Factors such as the choice of solvent, temperature, and the nature of the oxidizing agent would need to be carefully controlled to achieve the desired functionalized product selectively. The presence of the second bromine atom on the aromatic ring adds a layer of complexity, and its stability under the oxidative conditions would also be a consideration in any synthetic design.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 1 Bromoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 1-Bromo-2-(1-bromoethyl)benzene by providing information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic and aliphatic protons are expected. The protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these four protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

The proton of the bromoethyl group (CH-Br) is expected to resonate as a quartet further downfield in the aliphatic region, likely between 5.0 and 5.5 ppm. This splitting pattern arises from coupling with the three protons of the adjacent methyl group. The methyl group (CH₃) protons would appear as a doublet at a higher field, typically between 1.9 and 2.2 ppm, due to coupling with the single methine proton.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| CH(Br)CH₃ | 5.0 - 5.5 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated. The six carbons of the benzene ring will appear in the aromatic region of the spectrum, generally between 120 and 145 ppm. The two carbons bearing bromine atoms (C-Br) would be shifted to a higher field within this region compared to the other aromatic carbons. The carbon of the methine group (CH-Br) is expected to have a chemical shift in the range of 45-55 ppm, while the methyl carbon (CH₃) would appear at a much higher field, typically between 25 and 30 ppm.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | (specific shifts within 120-145) |

| Aromatic C-C | (specific shifts within 120-145) |

| Aromatic C-H | (specific shifts within 120-145) |

| C H(Br)CH₃ | 45 - 55 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group would be found just below 3000 cm⁻¹. A key feature would be the C-Br stretching vibrations, which typically appear in the fingerprint region, between 500 and 700 cm⁻¹.

FTIR Spectral Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. Therefore, a prominent peak for the aromatic ring breathing mode would be expected around 1000 cm⁻¹. The C-Br stretching vibrations are also typically Raman active and would be observed in the lower frequency region, complementing the FTIR data.

Raman Spectral Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Breathing | ~1000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm the structure. The molecular formula of the compound is C₈H₈Br₂.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion: M⁺ (with two ⁷⁹Br), [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (with two ⁸¹Br), in an approximate intensity ratio of 1:2:1. The exact molecular weight is 263.96 g/mol .

Common fragmentation pathways would involve the loss of a bromine atom or the entire bromoethyl group. This would lead to significant fragment ions that can be analyzed to piece together the molecular structure. For instance, a prominent peak would be expected for the fragment resulting from the loss of a bromine atom ([M-Br]⁺), and another for the cleavage of the C-C bond to lose the CH₃CHBr radical.

Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [C₈H₈⁷⁹Br₂]⁺ | ~262 | Molecular Ion (M⁺) |

| [C₈H₈⁷⁹Br⁸¹Br]⁺ | ~264 | Molecular Ion ([M+2]⁺) |

| [C₈H₈⁸¹Br₂]⁺ | ~266 | Molecular Ion ([M+4]⁺) |

| [C₈H₈Br]⁺ | ~183/185 | Loss of a Bromine atom |

Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound are critical parameters that underpin its utility in synthetic chemistry and material science. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the qualitative and quantitative assessment of this compound. These methods allow for the effective separation of the target molecule from starting materials, byproducts, and positional or structural isomers, ensuring the material meets stringent quality standards.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile brominated aromatic compounds like this compound. Its high resolution and sensitivity make it ideal for determining purity and separating closely related isomers.

Purity Assessment:

For routine purity assessment, a standard GC method employing a non-polar or medium-polarity capillary column is typically sufficient. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. Detection is most often accomplished using a Flame Ionization Detector (FID), which offers a wide linear range and good sensitivity for organic compounds. When coupled with a Mass Spectrometer (MS), GC-MS provides definitive identification of impurities by comparing their mass spectra to reference libraries.

Key impurities that may be present in a sample of this compound include unreacted starting materials like 2-bromoethylbenzene, over-brominated products, and isomers formed during synthesis. The elution order of these compounds is generally governed by their boiling points and, to a lesser extent, their polarity.

Illustrative GC Purity Analysis Data:

The following table presents hypothetical, yet representative, data for the GC analysis of a this compound sample, illustrating the separation of potential impurities.

| Compound | Retention Time (min) | Peak Area (%) |

| 2-Bromoethylbenzene | 8.5 | 1.2 |

| 1-Bromo-3-(1-bromoethyl)benzene | 12.8 | 0.8 |

| 1-Bromo-4-(1-bromoethyl)benzene | 13.1 | 0.5 |

| This compound | 12.5 | 97.5 |

Note: The data in this table is illustrative and intended to represent a typical chromatogram.

Isomer Separation:

The separation of positional isomers of this compound (i.e., 1-bromo-3-(1-bromoethyl)benzene and 1-bromo-4-(1-bromoethyl)benzene) can be challenging due to their similar boiling points. Achieving baseline resolution often requires optimization of the GC method, such as using a longer capillary column or a stationary phase with enhanced selectivity for aromatic compounds. A polar stationary phase, for instance, can provide better separation of these isomers.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Isomer Separation

While GC is well-suited for volatile compounds, HPLC is the preferred method for analyzing non-volatile impurities or thermally labile compounds that may be present. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Purity Assessment:

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an Ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.

Isomer Separation:

The separation of positional isomers by RP-HPLC relies on subtle differences in their hydrophobicity. While challenging, the use of stationary phases that offer alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can enhance the resolution of brominated aromatic isomers. These phases can provide different interactions with the analytes, leading to improved separation.

Illustrative HPLC Isomer Separation Data:

The following table provides a hypothetical representation of an optimized HPLC method for the separation of positional isomers of this compound.

| Compound | Retention Time (min) |

| 1-Bromo-4-(1-bromoethyl)benzene | 15.2 |

| 1-Bromo-3-(1-bromoethyl)benzene | 15.8 |

| This compound | 16.5 |

Note: The data in this table is illustrative and intended to represent a typical chromatogram.

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the carbon atom of the ethyl group bearing a bromine atom. Consequently, it exists as a pair of enantiomers. For applications where stereochemistry is important, the separation and quantification of these enantiomers are crucial. Chiral chromatography, a specialized form of HPLC or GC, is employed for this purpose.

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. For HPLC, polysaccharide-based CSPs are widely used. In GC, cyclodextrin-based chiral capillary columns are common. The choice of the specific chiral column and chromatographic conditions is highly dependent on the analyte and often requires empirical method development. The successful separation of the enantiomers allows for the determination of the enantiomeric excess (ee) of a sample.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 1 Bromoethyl Benzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Conformations and Isomers

Density Functional Theory (DFT) is a robust method for predicting the geometric and electronic structure of molecules. A DFT study on 1-Bromo-2-(1-bromoethyl)benzene would involve optimizing the molecule's geometry to find its most stable three-dimensional shape. Due to the flexible ethyl group, the molecule can exist in various rotational conformations (rotamers). Computational analysis would identify the lowest energy conformers and the energy barriers between them. However, specific studies detailing the conformational landscape or comparing the relative stabilities of isomers of this compound using DFT methods have not been found in the searched scientific literature. nist.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from these orbital energies. For this compound, such an analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. At present, there are no published studies containing data on the HOMO-LUMO energies or reactivity descriptors for this specific compound.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm structural assignments. While experimental NMR data exists for related compounds, computational predictions for this compound are not available in the reviewed literature.

Simulated Vibrational Spectra for Band Assignment

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Simulating these vibrational spectra using computational methods, such as DFT, allows for the precise assignment of each absorption band to a specific molecular motion (e.g., stretching, bending). This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. No simulated vibrational spectra for this compound have been found in published research. nist.gov

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the step-by-step mechanism of chemical reactions. This involves locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy. Such studies could elucidate, for example, the mechanisms of nucleophilic substitution or elimination reactions involving the bromoethyl group. However, specific reaction pathway modeling and transition state analyses for reactions involving this compound are not documented in the scientific literature reviewed for this article.

Energetics and Kinetics of Substitution and Elimination Reactions

The reactivity of this compound is primarily dictated by the two bromine substituents, one on the benzene (B151609) ring and the other on the ethyl side chain. The benzylic bromide is particularly susceptible to nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions due to the ability of the benzene ring to stabilize the transition states and intermediates involved. chemistrysteps.com

Computational studies on similar benzylic halides can provide insight into the likely energetic profiles of these reactions. For instance, the S(_N)1 and E1 pathways proceed through a common carbocation intermediate, the stability of which is significantly enhanced by resonance delocalization of the positive charge into the aromatic ring. chemistrysteps.com Theoretical calculations would typically reveal a multi-step reaction coordinate with energy minima corresponding to the reactant, the carbocation intermediate, and the product, separated by transition states. The energy difference between the reactant and the transition state for the formation of the carbocation is the activation energy, which is the primary determinant of the reaction rate.

Conversely, the S(_N)2 and E2 reactions are concerted processes, each proceeding through a single transition state. rsc.org The energetics of these pathways are highly sensitive to steric hindrance around the reaction center. In the case of this compound, the ortho-bromo substituent may sterically hinder the backside attack required for an S(_N)2 reaction, potentially raising its activation energy compared to an unsubstituted (1-bromoethyl)benzene (B1216412).

While specific energetic data for this compound is not available, we can consider data from computational studies on related halobenzenes to understand the energetics of reactions involving the aryl bromide. For example, a computational study on the gas-phase S(_N)Ar reactions of halobenzenes with halide anions calculated high energy barriers, suggesting such reactions are unlikely to occur under those conditions. acs.org This implies that the aryl bromide of this compound is significantly less reactive towards nucleophilic substitution than the benzylic bromide.

To illustrate the typical energetic parameters obtained from computational studies, the following interactive table presents hypothetical data for the competing S(_N)1/E1 and S(_N)2/E2 reactions of a generic secondary benzylic bromide, which serves as a model for the reactive site in this compound.

| Reaction Pathway | Reactant | Transition State(s) | Intermediate(s) | Product(s) | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| S(_N)1 | R-Br | [R...Br] | R + Br | R-Nu | 20-25 | -10 to -15 |

| E1 | R-Br | [R...Br] | R + Br | Alkene | 20-25 | -5 to 0 |

| S(_N)2 | R-Br + Nu | [Nu...R...Br] | None | R-Nu + Br | 15-20 | -15 to -20 |

| E2 | R-Br + B | [B...H...C...C...Br] | None | Alkene + HB + Br | 18-23 | -10 to -15 |

Note: This table contains illustrative data for a model system and does not represent experimentally or computationally verified values for this compound.

Applications and Synthetic Utility of 1 Bromo 2 1 Bromoethyl Benzene in Specialized Organic Synthesis

Application as an Alkylating Agent in Organic Transformations

Due to the presence of two reactive carbon-bromine bonds, 1-Bromo-2-(1-bromoethyl)benzene possesses the potential to function as a dialkylating agent. The benzylic bromide is particularly reactive towards nucleophilic substitution. In theory, it could be used to introduce the 2-(1-bromoethyl)phenyl group onto various nucleophiles such as amines, thiols, or carbanions. The reactivity of the two bromine atoms would likely differ, with the benzylic bromide being more susceptible to substitution under SN1 or SN2 conditions than the aryl bromide. This differential reactivity could potentially be exploited for sequential functionalization. However, no specific examples of its use as an alkylating agent are documented in the available literature.

Precursor for Organometallic Reagents (e.g., Grignard Reagents)

Organobromides are common precursors for the synthesis of organometallic reagents, such as Grignard or organolithium reagents. umkc.edulibretexts.org The formation of a Grignard reagent typically involves the reaction of the alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. umkc.edu

Hypothetical Grignard Reagent Formation

| Reactant | Reagent | Solvent | Product |

|---|

Given the two C-Br bonds in this compound, the formation of a Grignard reagent could be complex. The aryl bromide would readily react with magnesium to form the corresponding Grignard reagent. The benzylic bromide is also reactive, which could lead to a mixture of products, including mono-Grignard, di-Grignard reagents, or intermolecular Wurtz-type coupling reactions. The precise control of this reaction to selectively form a mono-Grignard reagent would be challenging and is not described in published studies for this compound.

Role in Polymer Chemistry and Controlled Polymerization

While structurally similar compounds are utilized in polymer chemistry, there is no specific data on the use of this compound in this field.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and it relies on an initiator with a transferable halogen atom. acs.orgwikipedia.org Compounds with benzylic bromide moieties, such as (1-Bromoethyl)benzene (B1216412), are effective initiators for the ATRP of monomers like styrene. fishersci.comresearchgate.netlookchem.comchemicalbook.com

Theoretically, this compound could act as a difunctional initiator for ATRP due to the presence of the reactive 1-bromoethyl group. This would lead to the growth of polymer chains from this initiation site. The aryl bromide is generally not an effective initiator under typical ATRP conditions. If it were to be used as an initiator, it could potentially lead to the formation of polymers with a central phenyl ring and two polymer arms. However, there are no published studies confirming its use for this purpose.

Polymers with reactive end groups are valuable for creating more complex architectures like block copolymers or for attachment to surfaces. A polymer prepared using a bromo-containing initiator will have a bromine atom at its chain end. google.com This terminal bromine can be transformed into other functional groups through nucleophilic substitution or other reactions. If this compound were used as an initiator, the resulting polymer would theoretically possess a terminal bromine atom from the initiation and an aryl bromide on the initiator fragment, which could be used for post-polymerization modification. mdpi.com This would allow for the synthesis of polymers with a functional group at the alpha-end of the chain. Again, this is a hypothetical application without specific literature validation for this compound.

Intermediate in the Synthesis of Complex Organic Molecules

Bromo-substituted aromatic compounds are fundamental building blocks in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Bromo-organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comchemicalbook.com The bromine atom can be readily converted to other functional groups or used as a handle for coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to build more complex molecular frameworks.

The structure of this compound contains two distinct bromine atoms, suggesting it could be a versatile intermediate. The aryl bromide could participate in cross-coupling reactions, while the benzylic bromide could be used for nucleophilic substitution, allowing for the introduction of two different substituents in a controlled manner. Despite this potential, there are no specific examples in the available scientific literature of this compound being used as a key intermediate in the synthesis of known pharmaceutical or agrochemical agents.

Chemical Probes for Biological Systems (e.g., Interaction with Cytochrome P450 Enzymes)

While direct studies on this compound as a chemical probe for biological systems, particularly in the context of cytochrome P450 (CYP) enzymes, are not extensively documented in publicly available research, its structural characteristics as a halogenated and alkylated benzene (B151609) derivative provide a basis for predicting its potential interactions. The utility of a compound as a chemical probe is contingent on its ability to selectively interact with and report on the activity of a specific biological target. In the case of CYP enzymes, this often involves serving as a selective substrate, inhibitor, or inducer for a particular isozyme.

The metabolism of benzene and its derivatives is known to be heavily mediated by the cytochrome P450 superfamily of enzymes. nih.govnih.gov Specifically, CYP2E1 is recognized as the primary enzyme responsible for the initial oxidation of benzene. nih.govnih.gov Given the presence of the benzene ring in this compound, it is plausible that this compound could also serve as a substrate for CYP enzymes. The metabolic fate of this compound would likely involve several potential pathways, primarily oxidation of the aromatic ring and the ethyl side chain.

The bromine substituents on the benzene ring are expected to influence the regioselectivity of hydroxylation, directing the enzymatic attack to specific positions on the ring. Halogenation can also impact the rate of metabolism and the stability of the resulting metabolites. Furthermore, the bromoethyl group can undergo oxidation, potentially leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids. The specific CYP isozymes involved in these transformations would be of significant interest for researchers developing selective probes.

For a compound to function as an effective chemical probe for a specific CYP isozyme, it should exhibit a high degree of selectivity in its interaction. For instance, if this compound were to be predominantly metabolized by a single CYP isozyme, it could be utilized to measure the activity of that enzyme in various biological matrices. This would involve incubating the compound with the biological sample and quantifying the formation of a specific metabolite.

Conversely, if this compound or one of its metabolites were to act as a selective inhibitor of a particular CYP isozyme, it could be employed to probe the contribution of that enzyme to the metabolism of other compounds. The mechanism of inhibition, whether competitive, non-competitive, or mechanism-based, would be a critical determinant of its utility as a probe.

The potential for this compound to serve as an inducer of CYP expression could also be explored. Exposure to certain xenobiotics can lead to an increase in the expression of specific CYP genes. If this compound were found to selectively induce a particular isozyme, it could be used in experimental systems to study the regulation of that enzyme.

While empirical data on the interaction of this compound with cytochrome P450 enzymes is lacking, the principles of drug metabolism suggest several avenues for its potential application as a chemical probe. Further research, including in vitro metabolism studies with a panel of recombinant human CYP isozymes and in vivo studies in animal models, would be necessary to fully elucidate its metabolic pathways and to validate its utility as a selective probe for specific CYP enzymes.

Interactive Data Table: Potential Cytochrome P450 Interactions of this compound

| Interaction Type | Potential CYP Isozyme(s) | Postulated Mechanism/Outcome | Basis for Postulation |

| Metabolism (Substrate) | CYP2E1, CYP2B Family | Aromatic hydroxylation, side-chain oxidation | Analogy to benzene and other alkylated/halogenated benzenes |

| Inhibition | To be determined | Competitive or mechanism-based inhibition | Common among xenobiotics with similar structures |

| Induction | To be determined | Increased expression of specific CYP genes | A known response to certain xenobiotic compounds |

Future Research Directions and Challenges in the Chemistry of 1 Bromo 2 1 Bromoethyl Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of manufacturing processes that are both efficient and environmentally responsible. Traditional bromination methods often rely on hazardous reagents and chlorinated solvents. Future research will need to focus on creating "green" synthetic pathways to 1-bromo-2-(1-bromoethyl)benzene. This involves exploring alternatives to conventional radical bromination of 1-bromo-2-ethylbenzene (B162476), potentially moving away from radical initiators like azobisisobutyronitrile chemicalbook.com.

Key research goals include:

Alternative Brominating Agents: Investigating the use of less hazardous and more atom-economical brominating reagents. Eco-friendly processes for producing related compounds like bromobenzene have utilized water-soluble brominating agents that generate reactive hypobromous acid in situ google.comgoogle.com.

Green Solvents: Replacing traditional halogenated solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Systems: Developing catalytic systems, including biocatalysis and enzymatic transformations, that can operate under milder conditions and reduce waste generation.

Exploration of Stereoselective and Asymmetric Syntheses

The presence of a stereocenter at the benzylic carbon of the 1-bromoethyl group means that this compound can exist as a pair of enantiomers. The ability to selectively synthesize one enantiomer over the other is crucial, as enantiomerically pure compounds are highly valuable, particularly as building blocks in the pharmaceutical and agrochemical industries lookchem.com. For instance, (+)-[(R)-1-Bromoethyl]benzene is utilized as a starting material for preparing chiral ligands and catalysts essential for asymmetric synthesis lookchem.com.

Future research in this area should target:

Chiral Catalysis: The development of novel chiral catalysts (e.g., metal-based or organocatalysts) that can direct the bromination of 1-bromo-2-ethylbenzene to yield a single enantiomer of the product.

Chiral Auxiliaries: The use of chiral auxiliaries to control the stereochemical outcome of the reaction.

Kinetic Resolution: Exploring methods for the kinetic resolution of the racemic mixture of this compound.

Achieving high enantioselectivity remains a significant challenge, requiring precise control over reaction kinetics and thermodynamics.

Harnessing Novel Catalysis for Diverse Transformations (e.g., Photocatalysis, Electrochemistry)

Modern catalytic methods like photocatalysis and electrochemistry offer powerful tools for activating chemical bonds under mild conditions, often with high selectivity. Many organohalogen compounds are known to be photolabile, with photolysis lifetimes ranging from minutes to months, making them candidates for light-induced reactions acs.org.

Future investigations should focus on:

Photocatalytic Synthesis and Derivatization: Using light energy to drive the synthesis of this compound or to selectively activate one of its C-Br bonds for subsequent reactions, such as cross-coupling or substitution.

Electrochemical Methods: Employing electrochemistry to mediate redox reactions, providing a reagent-free and sustainable alternative for both the synthesis and functionalization of the molecule.

Dual Catalysis: Combining different catalytic modes (e.g., photocatalysis with metal catalysis) to unlock novel transformations and build molecular complexity in a single step.

The primary challenge lies in controlling the selectivity of these high-energy methods to target the desired C-Br bond without leading to unwanted side reactions or decomposition.

Advanced In Situ Spectroscopic Studies for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques allow for the real-time observation of reacting species, providing invaluable insights into reaction pathways, kinetics, and the structures of transient intermediates. Methodologies such as using 1H NMR spectroscopy to monitor the progress of nucleophilic substitution reactions have proven effective in educational and research settings researchgate.net.

Future research should employ techniques like:

In Situ NMR and IR Spectroscopy: To monitor the concentrations of reactants, intermediates, and products in real-time.

Raman and UV-Vis Spectroscopy: To identify transient species and study the kinetics of fast reactions.

These studies would be instrumental in understanding the differential reactivity of the benzylic versus the aromatic bromine atoms, clarifying the mechanisms of stereoselective reactions, and optimizing conditions for novel catalytic transformations.

Integration of Computational Methods for Predictive Organic Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and mechanistic pathways. By modeling reaction transition states and intermediate stabilities, computational methods can guide experimental design, saving time and resources. The application of computational studies has been demonstrated in the design of complex molecules like novel imidazole-benzene sulfonamide hybrids nih.gov.

For this compound, computational approaches could be used to:

Predict Reactivity and Selectivity: Model the activation barriers for reactions at the two different C-Br bonds to predict which will react under specific conditions.

Design Asymmetric Catalysts: Simulate the interaction between a substrate and a chiral catalyst to predict the stereochemical outcome and guide the design of more effective catalysts.

Elucidate Reaction Mechanisms: Map out entire potential energy surfaces for proposed transformations to support or challenge mechanisms suggested by experimental data.

The challenge is to ensure the computational models are accurate and robust enough to provide reliable predictions that can be validated experimentally.

Potential for Derivatization into High-Value Functional Materials

The presence of two versatile bromine handles makes this compound an attractive building block for the synthesis of functional materials. The benzylic bromide is susceptible to nucleophilic substitution and can act as an initiator for controlled radical polymerizations, a strategy employed with the related compound (1-bromoethyl)benzene (B1216412) chemicalbook.comfishersci.com. The aromatic bromide is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

Future research should explore its use as:

A Bifunctional Monomer or Initiator: In polymer chemistry to create novel polymer architectures, such as block copolymers or polymer brushes.

A Precursor to Organic Electronics: As a starting material for synthesizing conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

A Scaffold for Biologically Active Molecules: As a key intermediate in the multi-step synthesis of complex organic molecules with potential pharmaceutical applications.

The table below summarizes the potential derivatization strategies for creating functional materials.

| Functional Group | Potential Reaction Type | Resulting Functionality / Material |

| Benzylic Bromide | Atom Transfer Radical Polymerization (ATRP) | Polymer chains, block copolymers chemicalbook.comfishersci.com |

| Benzylic Bromide | Nucleophilic Substitution (SN1/SN2) | Ethers, esters, amines, etc. |

| Aromatic Bromide | Suzuki Coupling | Bi-aryl systems, conjugated polymers |

| Aromatic Bromide | Sonogashira Coupling | Aryl-alkyne structures |

| Aromatic Bromide | Heck Coupling | Stilbene derivatives |

| Both Bromides | Sequential or Orthogonal Reactions | Complex, multifunctional molecules |

Broader Implications for Atmospheric and Environmental Chemistry of Organic Bromides

Organic bromine compounds, whether from natural or anthropogenic sources, play a significant role in atmospheric chemistry researchgate.net. Once in the atmosphere, they can undergo photolysis to release reactive bromine species (Br and BrO) acs.orgucpress.edu. These radicals can participate in catalytic cycles that deplete stratospheric and tropospheric ozone, thereby altering the oxidative capacity of the atmosphere acs.orgcopernicus.org. Reactive bromine also influences the fate of other pollutants, such as mercury copernicus.org.

Future research should address the environmental impact of this compound and related compounds by:

Determining Atmospheric Lifetimes: Measuring rates of photolysis and reaction with atmospheric oxidants (e.g., OH radicals) to estimate how long the compound persists in the environment.

Identifying Degradation Products: Characterizing the products of its atmospheric degradation to fully assess its environmental impact.

Quantifying Bromine Radical Yield: Determining the efficiency with which it releases reactive bromine atoms into the atmosphere.

Understanding these factors is crucial for evaluating the potential environmental risks associated with the production and use of this and other organobromine compounds. The table below summarizes key atmospheric impacts of reactive bromine.

| Atmospheric Effect | Mechanism | Key References |